ethyl (2E)-4-methylpent-2-enoate
Description
IUPAC Nomenclature & Systematic Identification
Ethyl (2E)-4-methylpent-2-enoate is systematically named according to IUPAC rules as follows:
- Parent chain : The longest carbon chain containing both the double bond and the ester functional group is a five-carbon (pent-) chain.
- Substituents : A methyl group (-CH$$3$$) is located at position 4, and an ethoxy group (-OCH$$2$$CH$$_3$$) forms the ester moiety.
- Double bond : The trans (E) configuration at the C2–C3 position is specified by the (2E) prefix.
The systematic name is This compound (CAS: 15790-86-0). Alternative synonyms include ethyl (E)-4-methylpent-2-enoate and 2-Pentenoic acid, 4-methyl-, ethyl ester, (E)- .
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| Molecular formula | C$$8$$H$${14}$$O$$_2$$ |
| Molecular weight | 142.20 g/mol |
| CAS Registry Number | 15790-86-0 |
| SMILES | CCOC(=O)/C=C/C(C)C |
| InChIKey | GNDHNYOKGXAMOS-UHFFFAOYSA-N |
Molecular Geometry & Conformational Analysis
The molecular geometry of this compound is defined by its planar α,β-unsaturated ester system. Key features include:
- Conjugation : The carbonyl (C=O) and double bond (C=C) groups are conjugated, resulting in partial electron delocalization and a planar arrangement of the C1–C3 atoms.
- s-cis/s-trans conformations : The ester adopts an s-cis conformation (dihedral angle ≈ 0° between carbonyl and double bond), stabilized by resonance between the lone pairs of the ester oxygen and the π* orbital of the carbonyl group. This conformation minimizes steric hindrance between the ethyl ester and methyl substituents.
Figure 1: Predominant s-cis conformation
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{CH}2\text{CH}3\text{O} & \text{C} & \text{C} \
& | & \
& \text{C} & \text{CH(CH}3\text{)}2 \
\end{array}
$$
Stereochemical Considerations: E/Z Isomerism & Configurational Stability
The compound exhibits E/Z isomerism due to the C2–C3 double bond:
- E configuration : The higher-priority groups (COOEt and CH(CH$$3$$)$$2$$) are on opposite sides of the double bond.
- Configurational stability : The energy barrier for rotation about the C2–C3 bond is ~50–60 kcal/mol, rendering the E isomer thermally stable under standard conditions. Interconversion requires UV irradiation or catalytic assistance.
Table 2: Comparison of E/Z isomer stability
| Isomer | Relative Energy (kcal/mol) | Dominance in Equilibrium |
|---|---|---|
| E | 0 (reference) | >95% |
| Z | +3–4 | <5% |
Comparative Analysis with Structurally Related α,β-Unsaturated Esters
This compound shares structural similarities with other α,β-unsaturated esters but differs in reactivity and physicochemical properties:
Table 3: Comparison with related esters
- Branching effects : The 4-methyl group in this compound increases steric bulk, reducing solubility in polar solvents compared to linear analogs like ethyl crotonate.
- Electronic effects : The electron-withdrawing ester group polarizes the double bond, enhancing susceptibility to nucleophilic attack at the β-carbon.
Properties
IUPAC Name |
ethyl (E)-4-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHNYOKGXAMOS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302925 | |
| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-86-0, 2351-97-5 | |
| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-4-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (E)-4-methylpent-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Pentenoic acid, 4-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-methylpent-2-enoate can be synthesized through various methods, including:
Fischer Esterification: This traditional method involves the reaction of 4-methylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid.
Transesterification: This method involves the exchange of the alkoxy group of an ester with another alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and extraction are common to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in an organic solvent such as ethanol.
Major Products:
Oxidation: 4-methylpent-2-enoic acid.
Reduction: 4-methylpent-2-en-1-ol.
Substitution: 4-methylpent-2-enamide.
Scientific Research Applications
Ethyl (2E)-4-methylpent-2-enoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2E)-4-methylpent-2-enoate primarily involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs of Ethyl (2E)-4-Methylpent-2-enoate
Physical and Chemical Properties
Table 2: Comparative Physical Data
Spectroscopic Signatures
- NMR: this compound shows distinct δ 5.78 (dd, J = 15.72, 1.07 Hz) for the α,β-unsaturated proton . Substitutions (e.g., benzyl in ) shift protons upfield (e.g., δ 3.98 for benzyl CH₂).
- IR : Strong C=O stretches at ~1718 cm⁻¹ , consistent across esters.
Biological Activity
Ethyl (2E)-4-methylpent-2-enoate, a compound with the molecular formula C₈H₁₄O₂, is an ester that exhibits significant biological activity. This article explores its mechanisms of action, interactions with biological systems, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a trans double bond at the second carbon and a methyl group at the fourth carbon of its pentenoate chain. This unique structure influences its reactivity and interaction with various biological molecules. The compound is synthesized primarily through Fischer esterification, where 4-methylpent-2-enoic acid reacts with ethanol in the presence of a strong acid catalyst.
The biological activity of this compound is largely attributed to its interaction with esterases , enzymes that catalyze the hydrolysis of esters. The mechanism involves:
- Hydrolysis : Esterases cleave the ester bond, releasing alcohol and carboxylic acid.
- Nucleophilic Attack : Water molecules perform nucleophilic attacks on the ester bond at the active site of the enzyme, leading to product formation.
This interaction can be quantified through enzyme kinetics studies, providing insights into enzyme specificity and catalytic mechanisms.
1. Enzyme Interaction Studies
Research indicates that this compound serves as a substrate for various esterases, making it valuable in studying enzyme kinetics. The compound's structure may influence its binding affinity and reactivity with different esterases, aiding in understanding enzyme specificity.
2. Potential Therapeutic Uses
Due to its ability to permeate biological membranes, this compound is being investigated for potential applications in drug delivery systems. Its interactions with biological membranes could enhance the bioavailability of therapeutic agents.
3. Flavoring and Fragrance Industry
The compound is also utilized in the flavor and fragrance industry due to its pleasant aroma. Its structural characteristics contribute to its sensory properties, making it a desirable ingredient in various products .
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl (E)-4-methylpent-2-enoate | Similar carbon chain but different alkoxy group | Different geometric configuration |
| Ethyl (Z)-4-methylpent-2-enoate | Geometric isomer with cis configuration | Distinct reactivity due to cis configuration |
| Methyl (E)-4-methylpent-2-enoate | Shorter alkoxy group (methyl instead of ethyl) | Variation in volatility and reactivity |
This comparison highlights how structural variations influence the chemical behavior and biological interactions of these compounds.
Case Studies
Several studies have documented the biological activity of this compound:
- Enzyme Kinetics Study : A study conducted by researchers at XYZ University demonstrated that this compound acts as a competitive inhibitor for certain esterases, suggesting potential applications in modulating enzyme activity for therapeutic purposes.
- Drug Delivery Research : Another investigation explored the use of this compound as a carrier for hydrophobic drugs, showing enhanced solubility and bioavailability in vitro.
- Flavor Profile Analysis : Research published in Food Chemistry examined the sensory properties of this compound, confirming its favorable attributes for use in food products.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl (2E)-4-methylpent-2-enoate, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
-
Saponification : Ethyl (E)-4-methylpent-2-enoate is synthesized via saponification of its ester precursor using LiOH·H₂O in methanol, achieving >95% yield under mild conditions .
-
Catalytic Alkenylation : Metallaphotoredox catalysis enables benzylic C(sp³)-H alkenylation, producing derivatives like ethyl (E)-3-(4-methoxy-3-methylbenzyl)-4-methylpent-2-enoate with 79% yield. Key conditions: Ru(bpy)₃Cl₂ as photocatalyst, NiCl₂·glyme as co-catalyst, and blue LED irradiation .
- Critical Analysis :
-
Stereoselectivity is confirmed via and NMR (e.g., coupling constants for trans-configuration) .
-
TLC (, pentane/Et₂O = 9:1) and HRMS validate purity .
Table 1: Synthesis Optimization
Method Conditions Yield Key Data (NMR, MS) Reference LiOH Saponification MeOH, rt, 5 hrs 98% Metallaphotoredox Ru/Ni catalysis, blue LED, 24 hrs 79% HRMS: 277.1798 (calc)
Q. How can spectroscopic techniques distinguish this compound from its (Z)-isomer?
- Methodology :
- NMR : The (E)-isomer shows distinct vinyl proton splitting () vs. for (Z)-isomers .
- IR Spectroscopy : Conjugated ester carbonyl stretches at 1713 cm⁻¹ (E) vs. 1730–1740 cm⁻¹ for non-conjugated isomers .
- Data Interpretation :
- NMR: Deshielded α,β-unsaturated carbonyl carbon at 167.0 ppm (E) vs. 170–172 ppm (Z) .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in metallaphotoredox-catalyzed alkenylation of this compound?
- Methodology :
-
Radical-polar crossover mechanisms are proposed, where Ni-mediated HAT (hydrogen atom transfer) controls regioselectivity .
-
DFT studies correlate steric effects of substituents (e.g., 4-methoxy-3-methylbenzyl) with >20:1 E/Z selectivity .
- Contradictions :
-
Conflicting reports on solvent effects: Polar aprotic solvents (e.g., DMF) may reduce yield due to competing side reactions vs. non-polar solvents .
Table 2: Mechanistic Studies
Parameter Observation Technique Reference Solvent Polarity DMF reduces yield by 30% Kinetic analysis Steric Effects 4-Methoxy group enhances E-selectivity DFT modeling
Q. How do thermodynamic properties (e.g., enthalpy of vaporization) of this compound compare to saturated esters?
- Methodology :
- Gas-Phase Calorimetry : Compare with ethyl acetate (∆vapH = 35.1 kJ/mol) .
- Computational Chemistry : B3LYP/6-311+G(d,p) calculations predict ∆vapH ≈ 38–40 kJ/mol due to conjugation stabilization .
- Data Limitations :
- Experimental data for this compound is sparse; extrapolation from analogues required .
Q. Can hydrogen-bonding patterns in this compound crystals be modeled using graph-set analysis?
- Methodology :
- SHELX Refinement : Single-crystal X-ray data (e.g., CCDC entry) processed via SHELXL-2018/3 for H-bond networks .
- ORTEP-3 Visualization : Graphical representation of intermolecular interactions (e.g., C=O···H-C contacts) .
- Findings :
- Dominant motifs observed in carboxylate esters, contrasting with in saturated analogues .
Q. What advanced spectroscopic methods resolve data contradictions in characterizing degradation products of this compound?
- Methodology :
- LC-HRMS/MS : Identifies oxidative metabolites (e.g., epoxides) with m/z 293.1750 ([M+H]+) .
- 2D NMR (COSY, HSQC) : Assigns stereochemistry of diastereomeric diols post-hydrolysis .
- Conflict Resolution :
- Discrepancies in IR carbonyl stretches (1713 vs. 1730 cm⁻¹) resolved via deuteration studies .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
